molecular formula C9H7F7O3 B14548249 4H-Pyran-4-one, 6-(heptafluoropropyl)-2,3-dihydro-3-hydroxy-3-methyl- CAS No. 62321-81-7

4H-Pyran-4-one, 6-(heptafluoropropyl)-2,3-dihydro-3-hydroxy-3-methyl-

Cat. No.: B14548249
CAS No.: 62321-81-7
M. Wt: 296.14 g/mol
InChI Key: YYVWPBDZYMJZGC-UHFFFAOYSA-N
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Description

4H-Pyran-4-one, 6-(heptafluoropropyl)-2,3-dihydro-3-hydroxy-3-methyl- is a heterocyclic compound with a unique structure that includes a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyran-4-one, 6-(heptafluoropropyl)-2,3-dihydro-3-hydroxy-3-methyl- typically involves a multi-step process. One common method includes the reaction of heptafluoropropyl ketone with a suitable dihydropyran derivative under controlled conditions. The reaction is often catalyzed by acids or bases, depending on the desired yield and purity. The process may also involve the use of protecting groups to ensure the selective formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity reagents and advanced purification methods, such as chromatography, ensures the production of high-quality 4H-Pyran-4-one derivatives.

Chemical Reactions Analysis

Types of Reactions

4H-Pyran-4-one, 6-(heptafluoropropyl)-2,3-dihydro-3-hydroxy-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

4H-Pyran-4-one, 6-(heptafluoropropyl)-2,3-dihydro-3-hydroxy-3-methyl- has several scientific research applications:

    Chemistry: It serves as a valuable intermediate in organic synthesis, enabling the construction of complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4H-Pyran-4-one, 6-(heptafluoropropyl)-2,3-dihydro-3-hydroxy-3-methyl- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, contributing to its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydro-4H-pyran-4-one: A related compound with a similar pyran ring structure but different substituents.

    4H-Pyran-4-one: The parent compound without the heptafluoropropyl and hydroxy-methyl groups.

    2,6-Dimethyl-4H-pyran-4-one: Another derivative with methyl groups at different positions on the pyran ring.

Uniqueness

4H-Pyran-4-one, 6-(heptafluoropropyl)-2,3-dihydro-3-hydroxy-3-methyl- is unique due to its specific substituents, which confer distinct chemical properties and reactivity. The presence of the heptafluoropropyl group enhances its stability and reactivity, making it suitable for various applications in research and industry.

Properties

CAS No.

62321-81-7

Molecular Formula

C9H7F7O3

Molecular Weight

296.14 g/mol

IUPAC Name

6-(1,1,2,2,3,3,3-heptafluoropropyl)-3-hydroxy-3-methyl-2H-pyran-4-one

InChI

InChI=1S/C9H7F7O3/c1-6(18)3-19-5(2-4(6)17)7(10,11)8(12,13)9(14,15)16/h2,18H,3H2,1H3

InChI Key

YYVWPBDZYMJZGC-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=CC1=O)C(C(C(F)(F)F)(F)F)(F)F)O

Origin of Product

United States

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